N-[4-({2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide is a synthetic organic compound belonging to the class of acrylonitriles. It is characterized by a thiazole ring linked to a phenyl group, an acrylonitrile moiety, and an acetamide group. [] The compound has gained attention in scientific research for its potential role as an Aryl hydrocarbon Receptor (AhR) ligand, exhibiting promising activity against various cancer cell lines, particularly in breast cancer. []
The synthesis of N-[4-({2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide has been reported via Knoevenagel condensation. [] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group. In this specific case, 3,4-dichlorophenylacetonitrile is likely reacted with a suitable aldehyde or ketone derived from 4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbaldehyde to form the desired product. The reaction is typically carried out in the presence of a base catalyst, such as piperidine, and a dehydrating agent.
N-[4-({2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide has been identified as an Aryl hydrocarbon Receptor (AhR) ligand. [] AhR is a ligand-activated transcription factor involved in regulating xenobiotic metabolism and immune responses. Upon ligand binding, AhR translocates to the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences called xenobiotic response elements (XREs), leading to the transcription of target genes. [] The exact mechanism by which activation of AhR by N-[4-({2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide leads to cytotoxicity in breast cancer cells requires further investigation.
N-[4-({2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide has shown promise in in vitro studies as a potential anticancer agent, particularly against breast cancer. [] It exhibits sub-micromolar potency against various breast cancer cell lines, including drug-resistant ones. [] Notably, it displays a 260-fold selectivity for the MCF-7 breast cancer cell line over normal breast tissue. [] Molecular docking studies suggest a good correlation between predicted binding efficiencies to the target receptor and observed cytotoxicity in MCF-7 cells. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9